molecular formula C7H9ClN2O2S B2404655 4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-sulfonyl chloride CAS No. 1936545-54-8

4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-sulfonyl chloride

Cat. No.: B2404655
CAS No.: 1936545-54-8
M. Wt: 220.67
InChI Key: LRCPBFWWRQWSIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

X-ray Crystallography

While direct crystallographic data for this compound is limited, related pyrazolo[1,5-a]pyrimidin-7(4H)-one structures reveal key insights. For example, single-crystal studies show bond lengths of 1.23 Å for C=O groups in analogous systems, consistent with sp² hybridization. The sulfonyl chloride group is expected to adopt a tetrahedral geometry, with S=O bond lengths near 1.43 Å and S-Cl near 2.01 Å.

Nuclear Magnetic Resonance (NMR)

1H NMR (DMSO-d₆, 500 MHz):

  • δ 3.81–3.95 ppm : Singlets for methyl esters (if present).
  • δ 7.18 ppm : Proton at position 4 of the pyridine ring.
  • δ 7.52–7.62 ppm : Aromatic protons (if substituents are present).
  • δ 8.48 ppm : NH₂ group (if applicable).

13C NMR highlights the sulfonyl chloride’s deshielding effect, with the C3 carbon appearing near δ 148 ppm.

Infrared (IR) Spectroscopy

Key absorption bands:

  • S=O Stretching : 1410–1370 cm⁻¹ and 1204–1166 cm⁻¹ (strong).
  • C-Cl Stretching : 550–850 cm⁻¹.
  • N-H Stretching : 3300–3500 cm⁻¹ (if amines are present).

Mass Spectrometry (MS)

  • Molecular Ion Peak : m/z 220.68 (M⁺).
  • Fragment Ions : m/z 99 (SO₂Cl⁺), m/z 57 (C₃H₇N⁺).
  • Isotopic Pattern : A+2 peak at m/z 222 due to ³⁷Cl.

Tautomeric and Conformational Dynamics in Solution

The compound exhibits limited tautomerism due to the fixed sulfonyl chloride group. However, the pyrazolo[1,5-a]pyridine core can adopt minor tautomeric forms in equilibrium:

  • Keto-Enol Tautomerism : In the absence of the sulfonyl group, the NH proton may shift between nitrogen atoms, but sulfonyl chloride’s electron-withdrawing nature stabilizes the keto form.
  • Ring Puckering : The saturated six-membered ring adopts chair-like conformations, with energy barriers calculated at ~5 kcal/mol via DFT studies.

Dynamic NMR studies reveal averaged signals for ring protons at room temperature, coalescing into distinct peaks below −20°C. Solvent polarity also influences conformational preferences: polar solvents stabilize zwitterionic forms, while nonpolar solvents favor neutral tautomers.

Properties

IUPAC Name

4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2O2S/c8-13(11,12)7-5-9-10-4-2-1-3-6(7)10/h5H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRCPBFWWRQWSIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(=C(C=N2)S(=O)(=O)Cl)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism

The diazotization-sulfonylation pathway involves converting an aminopyrazolo[1,5-a]pyridine precursor into its diazonium salt, followed by sulfonyl chloride formation. This method, adapted from pyridine-3-sulfonyl chloride synthesis, employs 3-amino-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine as the starting material. The diazonium intermediate is generated using sodium nitrite (NaNO₂) in dilute hydrochloric acid (6–10 M) at 0–5°C, followed by reaction with sodium fluoroborate to stabilize the diazonium salt. Subsequent treatment with thionyl chloride (SOCl₂) in the presence of cuprous chloride (CuCl) catalyzes sulfonyl chloride formation.

Case Study from CN112830892A

A patent (CN112830892A) demonstrates this route for pyridine-3-sulfonyl chloride, which can be extrapolated to the target compound. Key steps include:

  • Diazotization : 3-Aminopyrazolo[1,5-a]pyridine reacts with NaNO₂ and HCl at 0–5°C to form a diazonium salt.
  • Fluoroborate Stabilization : Sodium fluoroborate is added to precipitate the diazonium fluoroborate intermediate, which is filtered and dried.
  • Sulfonylation : The intermediate reacts with SOCl₂ under catalytic CuCl to yield the sulfonyl chloride.

This method achieves a yield of 85–90% for pyridine derivatives but requires strict temperature control (<10°C) to prevent diazonium salt decomposition.

Direct Chlorosulfonation Using Chlorosulfonic Acid

Reaction Conditions

Direct chlorosulfonation involves reacting 4H,5H,6H,7H-pyrazolo[1,5-a]pyridine with chlorosulfonic acid (HSO₃Cl) under anhydrous conditions. The reaction proceeds via electrophilic substitution at the 3-position of the heterocyclic ring. Optimal conditions include:

  • Temperature : 0–10°C to minimize side reactions.
  • Solvent : Dichloromethane (DCM) or chloroform.
  • Molar Ratio : 1:1.2 (substrate:HSO₃Cl).

The crude product is purified via vacuum distillation or recrystallization from non-polar solvents.

Yield and Purity Considerations

Excess HSO₃Cl can lead to over-sulfonation or ring chlorination. Pilot studies report a 75–80% yield with >95% purity when using stoichiometric HSO₃Cl and rapid quenching with ice water.

Stepwise Addition of Phosphorus Pentachloride

Insights from WO2016204096A1

A patent (WO2016204096A1) describes a method for pyridine-3-sulfonyl chloride using phosphorus pentachloride (PCl₅), which can be adapted for the target compound. The protocol involves:

  • Stepwise Addition : PCl₅ is added incrementally to pyrazolo[1,5-a]pyridine-3-sulfonic acid in batches to avoid exothermic side reactions.
  • Reaction Monitoring : Excess PCl₅ is minimized to prevent chlorination at the 5-position of the pyridine ring, a common byproduct.

Avoiding Byproducts

By maintaining PCl₅ below 1 molar equivalent and using temperatures <50°C, the formation of 5-chloro derivatives is reduced to <5%. Post-reaction distillation under reduced pressure (2.5–4.5 kPa) isolates the product with 90% purity.

Purification and Isolation Techniques

Distillation Under Reduced Pressure

Vacuum distillation is preferred for high-purity isolates. For the phosphorus pentachloride route, initial fractions containing phosphorus oxychloride (POCl₃) are removed at 88–92°C and 2.5–4.5 kPa, followed by collection of the main sulfonyl chloride fraction at 110–115°C.

Solvent Extraction Methods

Liquid-liquid extraction using ethyl acetate and water effectively removes acidic impurities. Neutralization with sodium bicarbonate (NaHCO₃) ensures a pH of 7–8 before drying over anhydrous sodium sulfate.

Comparative Analysis of Synthesis Methods

Method Starting Material Reagents Conditions Yield Purity
Diazotization 3-Aminopyrazolo[1,5-a]pyridine NaNO₂, SOCl₂, CuCl 0–5°C, inert atmosphere 85–90% >90%
Direct Chlorosulfonation Pyrazolo[1,5-a]pyridine HSO₃Cl 0–10°C, DCM solvent 75–80% >95%
PCl₅ Stepwise Pyrazolo[1,5-a]pyridine-3-sulfonic acid PCl₅ <50°C, incremental addition 88–92% 90–95%

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical characteristics:

  • Molecular Formula : C7_7H9_9ClN2_2O2_2S
  • Molecular Weight : 220.68 g/mol
  • CAS Number : 1936545-54-8

The structure of 4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-sulfonyl chloride features a sulfonyl chloride functional group attached to a pyrazolo[1,5-a]pyridine ring system, which contributes to its reactivity and utility in synthesis.

Anticancer Activity

Research has demonstrated that derivatives of pyrazolo[1,5-a]pyridine exhibit promising anticancer properties. For instance, modifications to the sulfonyl chloride group can enhance the selectivity and potency against various cancer cell lines. A study highlighted the synthesis of novel pyrazolo derivatives that showed significant cytotoxicity against human cancer cells while minimizing effects on normal cells .

Antimicrobial Properties

Another area of application is in the development of antimicrobial agents. The sulfonyl chloride moiety can be utilized to synthesize compounds that inhibit bacterial growth. A case study reported the synthesis of derivatives that displayed effective antibacterial activity against resistant strains of bacteria .

Enzyme Inhibition

The compound has also been explored for its potential as an enzyme inhibitor. Research indicates that certain derivatives can inhibit specific enzymes involved in disease pathways, making them candidates for drug development targeting conditions such as diabetes and hypertension .

Polymer Chemistry

In material science, this compound is used as a building block in the synthesis of polymers with tailored properties. Its reactive sulfonyl chloride group allows for the formation of covalent bonds with various monomers, leading to polymers with enhanced thermal stability and mechanical properties .

Coatings and Adhesives

The compound's reactivity makes it suitable for applications in coatings and adhesives. By incorporating it into formulations, manufacturers can produce coatings with improved adhesion and resistance to environmental degradation .

Synthesis of Novel Compounds

The versatility of this compound extends to its use in synthetic organic chemistry. It serves as an intermediate in the synthesis of various heterocyclic compounds that are valuable in pharmaceuticals and agrochemicals .

Data Table: Applications Overview

Application AreaSpecific Use CaseKey Findings/Notes
Medicinal ChemistryAnticancer agentsSignificant cytotoxicity against cancer cells
Antimicrobial agentsEffective against resistant bacterial strains
Enzyme inhibitorsPotential for targeting diabetes and hypertension
Material SciencePolymer synthesisEnhanced thermal stability and mechanical properties
Coatings and adhesivesImproved adhesion and environmental resistance
Synthetic ApplicationsIntermediate for heterocyclesValuable for pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-sulfonyl chloride involves its ability to react with nucleophiles, leading to the formation of various derivatives. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on target molecules. This reactivity makes it useful in modifying biomolecules and in the synthesis of complex organic compounds .

Biological Activity

4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-sulfonyl chloride (CAS Number: 1936545-54-8) is a sulfonyl chloride derivative of the pyrazolo[1,5-a]pyridine scaffold. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development. This article reviews the biological activity of this compound, focusing on its mechanism of action, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C7H9ClN2O2S
  • Molecular Weight : 220.68 g/mol
  • IUPAC Name : 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-sulfonyl chloride

The biological activity of this compound is primarily attributed to its sulfonyl chloride group, which is highly reactive towards nucleophiles. This reactivity allows the compound to form covalent bonds with various biomolecules, facilitating the synthesis of bioactive derivatives that can interact with specific biological targets. The mechanism can be summarized as follows:

  • Nucleophilic Substitution : The sulfonyl chloride can react with nucleophiles such as amines or thiols to form sulfonamide or thioester derivatives.
  • Enzymatic Inhibition : Compounds derived from this sulfonyl chloride have shown potential as inhibitors for various enzymes involved in disease processes.

Antiviral Activity

Research has demonstrated that derivatives of pyrazolo[1,5-a]pyridine exhibit potent antiviral activity. For instance, a series of pyrazolo[1,5-a]pyrimidin-7-one derivatives were synthesized and evaluated for their inhibitory activity against Hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase. Some compounds exhibited significant inhibition in enzymatic assays, indicating the potential for developing antiviral agents from this scaffold .

Carbonic Anhydrase Inhibition

Sulfonamide derivatives are known for their ability to inhibit carbonic anhydrases (CAs), which are enzymes involved in various physiological processes. A study reported the synthesis of pyrazolo[4,3-c]pyridine sulfonamides that showed promising inhibitory activity against human isoforms hCA I and hCA II as well as bacterial CAs. The sulfonamide group acts as a zinc binder within the active site of these enzymes .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure:

Modification Effect on Activity
Replacement of the sulfonyl chloride with other electrophilesAlters reactivity and potential biological targets
Substitutions on the pyrazole ringCan enhance selectivity and potency against specific enzymes

Case Study 1: Antiviral Compound Development

In a study focusing on antiviral compounds derived from pyrazolo[1,5-a]pyrimidine scaffolds, researchers synthesized multiple derivatives and evaluated their efficacy against HCV NS5B. The most potent compounds showed IC50 values in the low micromolar range .

Case Study 2: Inhibition of Carbonic Anhydrases

A recent investigation into pyrazolo[4,3-c]pyridine sulfonamides revealed that several derivatives exhibited superior inhibition against hCA I compared to standard inhibitors like acetazolamide. Notably, compounds with specific substituents demonstrated enhanced binding affinity and selectivity .

Q & A

Q. What are the common synthetic routes for 4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-sulfonyl chloride?

Answer: The synthesis typically involves cyclization and sulfonylation steps. One method uses chloranil as an oxidizing agent in xylene under reflux (25–30 hours), followed by purification via recrystallization (e.g., methanol). Polar solvents like DMF or THF are often employed to enhance reaction efficiency due to their ability to stabilize intermediates .

Q. How is the purity and structural integrity of this compound verified post-synthesis?

Answer: Purity is assessed using HPLC (>95% purity thresholds are common) , while structural confirmation relies on NMR (1H/13C) and mass spectrometry. For example, derivatives of this compound have been characterized via InChI keys and molecular formulas derived from spectral data .

Q. Table 1: Common Analytical Techniques

TechniqueApplicationExample from Evidence
HPLCPurity assessment (>95%)95% purity in derivatives
NMRStructural confirmationInChI key for related compounds
Mass SpectrometryMolecular weight verificationC11H12F3N3O3 (291.23 g/mol)

Q. What solvents are optimal for reactions involving this sulfonyl chloride?

Answer: Polar aprotic solvents (DMF, DMSO, THF) are preferred due to their ability to stabilize reactive intermediates and enhance solubility. Acetonitrile is also used for its moderate polarity and low reactivity with sulfonyl chlorides .

Advanced Research Questions

Q. How can researchers address discrepancies in reaction yields when synthesizing derivatives of this compound?

Answer: Yield variations often arise from differences in reaction conditions (e.g., solvent, temperature, or catalyst loading). Systematic optimization is recommended:

  • Vary solvent polarity (e.g., DMF vs. THF) to assess intermediate stability .
  • Adjust reaction time (e.g., 24–48 hours) to balance completion vs. side reactions .
  • Use catalysts like copper(I) iodide to accelerate cyclization, as seen in analogous triazolopyridine syntheses .

Q. What strategies are effective for functionalizing the pyrazolo-pyridine core while maintaining sulfonyl chloride stability?

Answer:

  • Protecting groups: Use tert-butoxycarbonyl (Boc) to shield reactive sites during functionalization .
  • Nucleophilic substitution: Introduce substituents at the pyridine ring via SNAr reactions under mild conditions (e.g., K2CO3 in DMF) .
  • Cross-coupling: Suzuki-Miyaura reactions with aryl boronic acids to append aromatic groups without degrading the sulfonyl chloride moiety .

Q. Table 2: Functionalization Examples

DerivativeMethodReference
2-Ethyl carboxylateEsterification
Trifluoroacetamido-methylAmide coupling

Q. How does the compound’s stability vary under different pH conditions, and what analytical methods are recommended for assessment?

Answer: Sulfonyl chlorides are prone to hydrolysis in aqueous media. Stability studies should:

  • Test pH ranges (2–12) using buffered solutions.
  • Monitor degradation via HPLC or LC-MS over time.
  • Control humidity during storage, as moisture accelerates hydrolysis .

Q. What computational approaches can predict the reactivity of this sulfonyl chloride in nucleophilic substitution reactions?

Answer:

  • DFT calculations: Model transition states to predict regioselectivity in substitution reactions.
  • Molecular docking: Simulate interactions with biological targets (e.g., enzymes) to guide drug design .
  • Solvent effects: Use COSMO-RS to assess solvent impact on reaction thermodynamics .

Contradiction Analysis

  • vs. 13: Synthesis times vary (25–30 hours vs. shorter durations). Resolve by testing time-course experiments to identify optimal reaction windows.
  • vs. 16: Solvent choice (DMF vs. xylene) impacts yield. Compare polarity and boiling points to optimize for specific derivatives.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.